4-Ethenylbenzenemethanesulfonyl Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethenylbenzenemethanesulfonyl Chloride, also known as Vilsmeier reagent, is a versatile reagent used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in the pharmaceutical, agrochemical, and polymer industries due to its ability to introduce a sulfonyl group into various organic compounds. It is a useful reagent in the synthesis of polymerizable compositions comprising an oxime sulfonate as a thermal curing agent .

Synthesis Analysis

The synthesis of sulfanilamide (a sulfa drug) illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₉H₉ClO₂S . The molecular weight of this compound is 216.68 . The structure of this compound is similar to that of Methanesulfonyl chloride (mesyl chloride), an organosulfur compound with the formula CH3SO2Cl .Chemical Reactions Analysis

This compound is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .未来方向

The future of synthetic chemistry, which includes compounds like 4-Ethenylbenzenemethanesulfonyl Chloride, lies in overcoming challenges such as achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability to improve synthesis and enhance the application of synthesis will be key areas of focus .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethenylbenzenemethanesulfonyl Chloride involves the reaction of 4-Vinylbenzenemethanesulfonyl Chloride with a dehydrohalogenating agent.", "Starting Materials": [ "4-Vinylbenzenemethanesulfonyl Chloride", "Dehydrohalogenating agent (e.g. potassium tert-butoxide)" ], "Reaction": [ "To a solution of 4-Vinylbenzenemethanesulfonyl Chloride in anhydrous tetrahydrofuran, add the dehydrohalogenating agent slowly while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and pour it into water.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and concentrate the solvent under reduced pressure to obtain the desired product, 4-Ethenylbenzenemethanesulfonyl Chloride." ] } | |

CAS 编号 |

145544-92-9 |

分子式 |

C9H9ClO2S |

分子量 |

216.679 |

IUPAC 名称 |

(4-ethenylphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |

InChI 键 |

XGASBMPNSZVUOS-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |

同义词 |

4-Vinylphenylacetyl Sulfonyl Chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

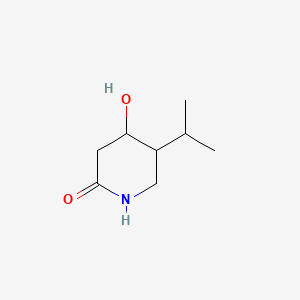

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)

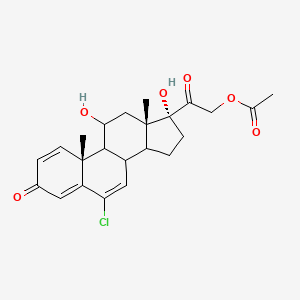

![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)